molecular formula C19H17Cl4N3O2 B4653159 2,4-dichloro-N-{2,4-dichloro-6-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide

2,4-dichloro-N-{2,4-dichloro-6-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide

Cat. No.: B4653159
M. Wt: 461.2 g/mol
InChI Key: UVQAKYHWCWBAAL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{2,4-dichloro-6-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2,4-dichloro-6-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with aniline to form 2,4-dichlorobenzamide.

    Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This is achieved by reacting 2,4-dichlorobenzamide with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{2,4-dichloro-6-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzamide core.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-dichloro-N-{2,4-dichloro-6-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2,4-dichloro-6-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: A simpler compound with similar structural features but lacking the piperazine ring.

    4-methylpiperazine: A compound that shares the piperazine ring but lacks the benzamide core.

    N-(2,4-dichlorophenyl)-4-methylpiperazine: A compound that combines elements of both 2,4-dichlorobenzamide and 4-methylpiperazine.

Uniqueness

2,4-dichloro-N-{2,4-dichloro-6-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide is unique due to its combination of multiple chlorine atoms and a piperazine ring, which confer specific chemical properties and potential biological activities not found in simpler compounds.

Properties

IUPAC Name

2,4-dichloro-N-[2,4-dichloro-6-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl4N3O2/c1-25-4-6-26(7-5-25)19(28)14-8-12(21)10-16(23)17(14)24-18(27)13-3-2-11(20)9-15(13)22/h2-3,8-10H,4-7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQAKYHWCWBAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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